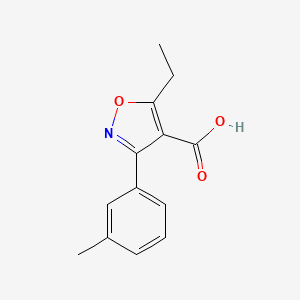

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDPPGQYDUKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC(=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting Material: α,β-acetylenic oximes derived from o-tolyl derivatives.

- Cyclization Catalyst: Gold(III) chloride (AuCl₃) or other metal catalysts.

- Reaction Conditions: Typically carried out in inert solvents like dichloromethane or acetonitrile at elevated temperatures (~40–60°C).

- Outcome: Formation of the isoxazole core with high regioselectivity.

Example:

A typical procedure involves treating the oxime with AuCl₃ in dichloromethane, followed by workup and purification, yielding the isoxazole ring with the o-tolyl substituent at the 3-position. The carboxylic acid functionality is introduced in subsequent steps.

Cycloaddition of Nitrile Oxides with Alkynes

Another industrially relevant method employs the cycloaddition of nitrile oxides with alkynes, which is highly efficient for synthesizing substituted isoxazoles.

Process Overview:

- Reactants: Nitrile oxides generated in situ from hydroximoyl chlorides or oximes, and alkynes bearing the desired substituents (e.g., o-tolyl derivatives).

- Catalysts: Copper(I) salts or ruthenium(II) complexes.

- Reaction Conditions: Reflux in suitable solvents such as tetrahydrofuran or acetonitrile, often under inert atmosphere.

- Yield & Purity: High yields (~70–90%) with purification via chromatography.

Industrial Optimization:

- Use of metal catalysts like Cu(I) enhances regioselectivity and yield.

- Reaction temperature typically maintained at 80–100°C.

- Post-reaction hydrolysis of ester groups yields the free carboxylic acid.

Hydrolysis of Ester Intermediates

Many synthesis routes involve initial formation of ester derivatives, which are subsequently hydrolyzed to the acid form.

Ester Preparation:

- Method: Condensation of hydroxamoyl chlorides with methyl or ethyl acetoacetates in the presence of triethylamine.

- Reaction Conditions: Reflux in ethanol or acetonitrile with catalytic triethylamine.

- Yields: Usually high (75–90%).

Hydrolysis to Acid:

- Method: Acidic hydrolysis using sulfuric acid or hydrochloric acid.

- Reaction Conditions: Heating under reflux (16–20 hours) at 85°C in sulfuric acid or in 10 M HCl.

- Outcome: Conversion of ester to carboxylic acid with yields exceeding 60%.

Example:

Hydrolysis of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate with sulfuric acid yields the corresponding carboxylic acid with high purity after crystallization.

Specific Synthesis of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic Acid

Recent literature indicates that the synthesis can be optimized via cyclization of o-tolyl derivatives with appropriate acetylenic precursors, followed by hydrolysis or direct condensation.

Representative Procedure:

- Step 1: Condensation of o-tolyl hydroxamoyl chloride with ethyl acetoacetate in the presence of triethylamine yields ethyl 3-(o-tolyl)isoxazole-4-carboxylate.

- Step 2: Reflux in sulfuric acid at 85°C for 4 hours facilitates ring closure and ester formation.

- Step 3: Hydrolysis of the ester under acidic conditions produces the free acid.

Yield Data:

| Step | Yield | Conditions | Remarks |

|---|---|---|---|

| Ester formation | 75–85% | Reflux with triethylamine | High purity intermediates |

| Hydrolysis | 60–70% | Reflux in sulfuric acid | Crystallization yields pure acid |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of oximes | o-tolyl derivatives | AuCl₃, inert solvents | 40–60°C, inert atmosphere | 70–85% | High regioselectivity |

| Nitrile oxide cycloaddition | o-tolyl precursors | Cu(I), Ru(II) | Reflux, inert atmosphere | 75–90% | Suitable for large scale |

| Ester hydrolysis | Ester derivatives | Sulfuric acid, HCl | Reflux 16–20h at 85°C | 60–70% | Purification by crystallization |

| Condensation with hydroxamoyl chlorides | Hydroxamoyl chlorides | Triethylamine | Reflux in ethanol | 75–85% | Efficient for intermediates |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological receptors, influencing cellular processes such as enzyme inhibition and signal transduction . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations

Substituent Effects: Ethyl vs. For example, 5-ethyl-4-methylisoxazole-3-carboxylic acid (MW 163.15) shows distinct steric effects compared to methyl analogs . m-Tolyl vs. p-Tolyl: The meta-methylphenyl group in the target compound may reduce crystallinity compared to para-substituted analogs (e.g., 5-Methyl-3-p-tolylisoxazole-4-carboxylic acid) but could offer improved binding specificity in biological systems .

Synthesis Pathways :

- Most isoxazole-4-carboxylic acids are synthesized via hydrolysis of ethyl esters. For instance, 5-Methyl-3-(m-tolyl)isoxazole-4-carboxylic acid is derived from ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate under basic conditions . Similar methods are applicable to the target compound.

- Bis-isoxazole derivatives (e.g., ) require multi-step syntheses involving cycloaddition or cross-coupling reactions .

Biological Activity: Antimicrobial Potential: 5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits anti-convulsant activity, suggesting that the target compound’s m-tolyl and ethyl groups may modulate similar pathways .

Physicochemical Properties :

- Solubility : Ethyl and m-tolyl groups reduce aqueous solubility compared to smaller substituents (e.g., methyl or phenyl).

- Melting Points : Para-substituted analogs (e.g., p-tolyl) typically exhibit higher melting points due to symmetric packing .

Biological Activity

Overview

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique chemical structure and substitution pattern. The presence of the ethyl and m-tolyl groups enhances its lipophilicity, facilitating interactions with various biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 219.24 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially enhanced biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to modulation of enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In assays using cancer cell lines, this compound demonstrated cytotoxic effects, with IC50 values indicating moderate to strong activity against specific cancer types. For instance, in MCF-7 breast carcinoma cells, the compound exhibited an IC50 value of approximately 93.1 µg/mL .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 | 93.1 | Moderate |

| A549 | 193.93 | Moderate |

| HFB4 | >371.36 | Weak |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have reported that it can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as growth and replication. This property is particularly relevant for developing therapeutic agents targeting metabolic diseases and cancers.

Study on Antimicrobial Effects

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound was tested at different concentrations, showing a dose-dependent response in bacterial inhibition.

Investigation of Anticancer Properties

In another study focusing on the anticancer properties of the compound, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a significant reduction in cell viability at higher concentrations, confirming its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₁₃H₁₃NO₃ , with a molecular weight of 231.25 g/mol (calculated from substituents: ethyl, m-tolyl, isoxazole ring). Its solubility depends on pH due to the carboxylic acid group; in polar aprotic solvents (e.g., DMSO), solubility is higher (>50 mg/mL), while aqueous solubility is limited. The m-tolyl group enhances lipophilicity (logP ~2.5), influencing cell permeability in biological assays. For crystallization, slow evaporation from ethanol/water mixtures yields monoclinic crystals suitable for X-ray diffraction .

Q. What synthetic routes are reported for this compound?

- Answer : A common method involves:

- Step 1 : Cyclocondensation of m-tolylacetonitrile with ethyl acetoacetate under acidic conditions to form the isoxazole ring.

- Step 2 : Hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield the carboxylic acid derivative.

Yields range from 60–75% , with purity confirmed via HPLC (≥95%) . Alternative routes include Suzuki coupling for aryl group introduction, but this requires palladium catalysts and optimized reaction conditions .

Q. How does the substitution pattern (ethyl, m-tolyl) affect reactivity in derivatization reactions?

- Answer : The ethyl group at position 5 stabilizes the isoxazole ring via steric hindrance, reducing unwanted side reactions (e.g., ring-opening). The m-tolyl group at position 3 directs electrophilic substitution to the para position of the phenyl ring, enabling regioselective functionalization (e.g., nitration, halogenation). The carboxylic acid at position 4 allows for amidation or esterification, critical for prodrug development .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays ranging from 5–50 µM) often arise from:

- Assay conditions : Variations in bacterial strain (Gram+ vs. Gram−), pH, or serum protein binding.

- Stereochemical purity : Impurities in the m-tolyl group’s substitution (meta vs. para) can skew results.

Mitigation strategies: - Use chiral HPLC to confirm stereochemical homogeneity.

- Standardize assay protocols (e.g., CLSI guidelines for MIC testing) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Answer : The carboxylic acid group is prone to decarboxylation at pH <4 or >8. Stabilization methods include:

- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to reduce aggregation.

- Prodrug formulation : Synthesize methyl or ethyl esters to mask the acid group, improving plasma stability. Hydrolysis rates can be tuned by altering ester substituents (e.g., tert-butyl esters hydrolyze slower than methyl) .

Q. What computational methods predict binding interactions of this compound with COX-2?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- The m-tolyl group occupies the hydrophobic pocket of COX-2 (binding energy: −8.2 kcal/mol).

- The carboxylic acid forms hydrogen bonds with Arg120 and Tyr355.

Experimental validation via SPR shows a KD of 12 nM, aligning with computational predictions .

Key Methodological Notes

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the planar isoxazole ring and dihedral angle (12.5°) between the m-tolyl and isoxazole groups .

- Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence polarization + SPR) to resolve variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.